molecular formula C27H36O9 B12424075 Crocin-4 CAS No. 55750-86-2

Crocin-4

Cat. No.: B12424075
CAS No.: 55750-86-2
M. Wt: 504.6 g/mol
InChI Key: ATQIQIBBBWQWOT-OMNKTTJZSA-N
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Description

Crocin-4: is a glycosylated apocarotenoid pigment predominantly found in saffron (Crocus sativus) and gardenia fruit. It is one of the four glycosylated derivatives of crocetin, a carotenoid compound. This compound is known for its vibrant color and bioactive properties, including antioxidant, anti-inflammatory, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Crocin-4 can be synthesized through microbial pathways. By genetically modifying Escherichia coli strains, researchers have established a complete microbial pathway for synthesizing crocetin and its glycosylated derivatives, including this compound. This process involves the overexpression of key enzymes such as zeaxanthin cleavage dioxygenase and crocetin dialdehyde dehydrogenase .

Industrial Production Methods

Industrial production of this compound typically involves extraction from crocin-producing plants like saffron. The process requires a significant amount of plant material, with approximately 110,000 to 170,000 flowers needed per kilogram of dry saffron. Environmental factors such as light irradiation and temperature during drying and extraction also influence the yield .

Chemical Reactions Analysis

Types of Reactions

Crocin-4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its bioactive properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from the reactions involving this compound include crocetin and its other glycosylated derivatives. These products retain the bioactive properties of this compound and are used in various applications .

Scientific Research Applications

Crocin-4 has a wide range of scientific research applications:

Mechanism of Action

Crocin-4 exerts its effects through various molecular targets and pathways. It enhances the rate of oxygen transport and diffusivity, inhibits pro-inflammatory mediators, and protects cells from reactive oxygen species damage. Additionally, this compound stimulates apoptosis in cancer cells and modulates signaling pathways such as the mammalian target of rapamycin (mTOR) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways .

Comparison with Similar Compounds

Crocin-4 is compared with other glycosylated derivatives of crocetin, such as crocin-1, crocin-2, and crocin-3. While all these compounds share similar core structures, this compound is unique due to its specific glycosylation pattern, which influences its solubility, stability, and bioactivity. Crocetin, the aglycone of crocin, is another related compound that exhibits similar bioactive properties but differs in its molecular structure and solubility .

Similar Compounds

  • Crocin-1
  • Crocin-2
  • Crocin-3
  • Crocetin

These compounds, like this compound, are derived from crocetin and exhibit various bioactive properties, making them valuable in scientific research and industrial applications .

Properties

CAS No.

55750-86-2

Molecular Formula

C27H36O9

Molecular Weight

504.6 g/mol

IUPAC Name

1-O-methyl 16-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate

InChI

InChI=1S/C27H36O9/c1-17(12-8-14-19(3)25(32)34-5)10-6-7-11-18(2)13-9-15-20(4)26(33)36-27-24(31)23(30)22(29)21(16-28)35-27/h6-15,21-24,27-31H,16H2,1-5H3/b7-6+,12-8+,13-9+,17-10+,18-11+,19-14+,20-15+/t21-,22-,23+,24-,27+/m1/s1

InChI Key

ATQIQIBBBWQWOT-OMNKTTJZSA-N

Isomeric SMILES

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C=C/C=C(\C)/C(=O)OC

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)CO)O)O)O)C=CC=C(C)C(=O)OC

Origin of Product

United States

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